(3S,5R,6R)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one
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Overview
Description
(3S,5R,6R)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one is an organic compound belonging to the class of dioxanes It is characterized by its unique structure, which includes two methoxy groups and three methyl groups attached to a dioxane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S,5R,6R)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of dimethoxy and trimethyl-substituted precursors, which are reacted in the presence of a catalyst to form the desired dioxane ring structure . The reaction conditions often include specific temperatures, pressures, and solvents to ensure the correct formation of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industry standards.
Chemical Reactions Analysis
Types of Reactions
(3S,5R,6R)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of specific solvents to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized derivatives of the original compound.
Scientific Research Applications
(3S,5R,6R)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (3S,5R,6R)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Similar Compounds
- (3S,5R,6R,7E)-3,5,6-Trihydroxy-7-megastigmen-9-one
- (2S,3S,5R,6R)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane
Uniqueness
(3S,5R,6R)-5,6-Dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one is unique due to its specific substitution pattern on the dioxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
835641-04-8 |
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Molecular Formula |
C9H16O5 |
Molecular Weight |
204.22 g/mol |
IUPAC Name |
(3S,5R,6R)-5,6-dimethoxy-3,5,6-trimethyl-1,4-dioxan-2-one |
InChI |
InChI=1S/C9H16O5/c1-6-7(10)14-9(3,12-5)8(2,11-4)13-6/h6H,1-5H3/t6-,8+,9+/m0/s1 |
InChI Key |
FTBALZPQHIJSCO-NBEYISGCSA-N |
Isomeric SMILES |
C[C@H]1C(=O)O[C@@]([C@](O1)(C)OC)(C)OC |
Canonical SMILES |
CC1C(=O)OC(C(O1)(C)OC)(C)OC |
Origin of Product |
United States |
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